5-Bromo-2-chlorophenol
Overview
Description
5-Bromo-2-chlorophenol: is an organic compound with the molecular formula C6H4BrClO . It is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chlorophenol involves the bromination of 2-chlorophenol. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position . Another method involves the demethylation of 5-Bromo-2-chloroanisole using boron tribromide in dichloromethane at low temperatures, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine compounds. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chlorophenol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenolic compounds with reduced bromine or chlorine content.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-chlorophenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for various biochemical assays .
Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorophenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but with the bromine atom in a different position.
2-Chlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-chlorophenol: Another positional isomer with different reactivity and properties.
Uniqueness: 5-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of various chemical products .
Properties
IUPAC Name |
5-bromo-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFFMZHGNYDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356200 | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183802-98-4 | |
Record name | 5-Bromo-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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